molecular formula C19H15ClO6 B3475740 ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B3475740
M. Wt: 374.8 g/mol
InChI Key: MSOREZHBQPZTRF-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The compound contains a chromene ring, which is a common structure in many natural products and pharmaceuticals. It also contains a chlorophenoxy group and an ester group. The presence of these functional groups will greatly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis and transesterification. The chlorophenoxy group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the chromene ring system may contribute to light absorption properties, while the ester group may influence its solubility .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Many chromene derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Safety and Hazards

Like all chemicals, safe handling practices should be used to minimize risk. Without specific safety data for this compound, general precautions should be taken, including avoiding inhalation, ingestion, or skin contact .

Future Directions

The study of chromene derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of this compound and its potential biological activities .

Properties

IUPAC Name

ethyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO6/c1-2-23-18(21)11-24-12-7-8-13-16(9-12)25-10-17(19(13)22)26-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOREZHBQPZTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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ethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

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